Solubility and Miscibility Profiling of 1-(Tetrahydro-2H-pyran-2-yl)ethanone in Organic Solvents: Predictive Models and Empirical Validation
Solubility and Miscibility Profiling of 1-(Tetrahydro-2H-pyran-2-yl)ethanone in Organic Solvents: Predictive Models and Empirical Validation
Executive Summary
In advanced process chemistry and drug development, the solvent environment dictates reaction kinetics, thermodynamic stability, and isolation efficiency. 1-(Tetrahydro-2H-pyran-2-yl)ethanone (CAS 4303-15-5), a versatile oxygenated heterocyclic building block, presents a unique solvation profile. Because it is typically a liquid at standard ambient temperature and pressure (SATP), its "solubility" in organic solvents is often a question of liquid-liquid miscibility. However, determining its exact phase boundaries—especially solid-liquid equilibrium at sub-ambient temperatures for crystallization, or liquid-liquid phase separation in anti-solvent systems—requires rigorous thermodynamic profiling.
This whitepaper provides an authoritative guide to predicting and empirically validating the solubility of 1-(tetrahydro-2H-pyran-2-yl)ethanone in organic solvents, utilizing Hansen Solubility Parameters (HSP) and self-validating shake-flask methodologies.
Structural Analysis & Thermodynamic Profiling (HSP)
The Causality of Solvation
The chemical structure of 1-(tetrahydro-2H-pyran-2-yl)ethanone features a tetrahydropyran (THP) ring coupled with an acetyl group. This creates a highly specific intermolecular interaction profile:
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Dispersion: The aliphatic THP ring provides significant van der Waals bulk.
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Polarity: The carbonyl group introduces a strong dipole moment.
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Hydrogen Bonding: Both the ether oxygen of the THP ring and the carbonyl oxygen act as bidentate hydrogen-bond acceptors. Crucially, the molecule lacks hydrogen-bond donors.
To predict its behavior across a dielectric continuum of solvents, we utilize Hansen Solubility Parameters (HSP). HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: atomic dispersion (
By calculating the HSP Distance (
Quantitative Predictive Data
Using group contribution theory, we can estimate the HSP for 1-(tetrahydro-2H-pyran-2-yl)ethanone and predict its compatibility with standard organic solvents.
Table 1: Estimated Hansen Solubility Parameters for 1-(tetrahydro-2H-pyran-2-yl)ethanone
| Parameter | Estimated Value (MPa^1/2) | Structural Contribution Rationale |
| 16.8 | Tetrahydropyran ring provides moderate-to-high dispersive interactions. | |
| 9.2 | Carbonyl dipole moment significantly elevates polar interactions. | |
| 6.8 | Dual oxygen atoms act as H-bond acceptors; zero H-bond donors. |
Table 2: Predictive Solubility Matrix in Standard Organic Solvents
| Solvent | Calculated | Predicted RED | Expected Behavior | |||
| Toluene | 18.0 | 1.4 | 2.0 | 9.4 | ~0.94 | Highly Soluble / Miscible |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.4 | ~0.44 | Fully Miscible |
| Hexane | 14.9 | 0.0 | 0.0 | 12.0 | ~1.20 | Moderately Soluble (Miscibility gap at low temp) |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.7 | ~1.27 | Soluble (H-bond donor interacts with ketone) |
| Water | 15.5 | 16.0 | 42.3 | 36.0 | >3.00 | Poorly Soluble (Phase separation) |
Note:
Experimental Design: The Harmonized Shake-Flask Protocol
While predictive models guide initial solvent selection, empirical validation is mandatory for late-stage process development. High-throughput kinetic solubility assays often underestimate true thermodynamic limits due to metastable supersaturation[2]. Therefore, the shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility, minimizing inter-laboratory variance when standardized protocols are employed[3].
Self-Validating Methodology
To ensure data integrity, the following protocol incorporates a self-validating feedback loop . By measuring the concentration at two distinct time points (24h and 48h), the system internally verifies that thermodynamic equilibrium has been achieved, rather than a transient kinetic state.
Step-by-Step Protocol:
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Solvent Preparation: Dispense 5.0 mL of the target organic solvent (or binary solvent mixture) into a 15 mL chemically inert glass vial[3].
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Solute Addition: Add an excess amount of 1-(tetrahydro-2H-pyran-2-yl)ethanone to the vial. (Note: For low-temperature crystallization studies, ensure the amount added exceeds the predicted solubility limit at the target sub-ambient temperature).
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Initial Dispersion: Agitate the sample using a vortex mixer for exactly 1 minute to ensure homogeneous initial dispersion[3].
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Thermodynamic Equilibration: Seal the vials tightly and place them in an incubator equipped with a temperature-controlling shaker system[4]. Shake vigorously at the target temperature (e.g., -10°C for isolation studies) with light shielding.
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Phase Separation: After 24 hours, extract a 1.0 mL aliquot. Centrifuge the aliquot at the exact target temperature to separate the undissolved phase from the saturated liquid phase[3]. Vacuum filtration can also be utilized to remove precipitates[5].
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Quantification: Dilute the supernatant in a compatible mobile phase and quantify the concentration of 1-(tetrahydro-2H-pyran-2-yl)ethanone using HPLC-UV or LC-MS/MS against a pre-established calibration curve[2].
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Self-Validation Check: Repeat steps 5 and 6 at the 48-hour mark. Causality Rule: If the concentration variance between the 24h and 48h samples is <5%, thermodynamic equilibrium is confirmed. If variance is >5%, continue incubation to 72 hours[4].
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating shake-flask methodology.
Figure 1: Standardized thermodynamic equilibrium workflow for solubility determination.
Conclusion
Understanding the solubility of 1-(tetrahydro-2H-pyran-2-yl)ethanone requires a synthesis of theoretical physical chemistry and rigorous empirical testing. By leveraging Hansen Solubility Parameters, researchers can intelligently narrow down solvent candidates, avoiding the "trial-and-error" approach that limits drug discovery[4]. Subsequently, applying a self-validating shake-flask method ensures that the quantitative measurement of compound solubility—an ideal early test for process screening[5]—yields robust, scaleable thermodynamic data.
References
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[4] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences | Source: tbzmed.ac.ir | 4
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[3] Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC | Source: nih.gov | 3
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[2] Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io | Source: protocols.io | 2
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[5] Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption - BioAssay Systems | Source: bioassaysys.com | 5
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[1] Measurement of Hansen Solubility Parameters of Human Stratum Corneum - PMC | Source: nih.gov | 1
Sources
- 1. Measurement of Hansen Solubility Parameters of Human Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
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